molecular formula C10H14F3N3O B3042615 N,N-diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide CAS No. 648427-20-7

N,N-diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B3042615
CAS No.: 648427-20-7
M. Wt: 249.23 g/mol
InChI Key: MSHIYOSDALHYAA-UHFFFAOYSA-N
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Description

“N,N-diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide” is a chemical compound that may be used for the synthesis of isomeric acetyl or 2,2,2-trifluoroacetyl azidothiophenes . It’s also used in the preparation of N,N-diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156) .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, 3-(Trifluoromethyl)phenylacetic acid was used in its preparation . A detailed synthesis process would involve a series of reactions, including nucleophilic substitution, hydrolysis, and amidation .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as IR and 1H NMR spectra . The compound’s linear formula is CF3C6H4CH2CO2H .


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using 19F NMR . The trifluoromethyl group in the compound exhibits a significant range of chemical shift as a function of solvent polarity .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 204.15 . More detailed properties like boiling point, density, etc., are not available in the retrieved data.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity N,N-diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide derivatives have been used in the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes were characterized using various spectroscopic methods and exhibited significant antioxidant activities when tested in vitro (Chkirate et al., 2019).

Synthesis and Evaluation as Cooling Compounds This compound, as part of the pyrazole-acetamide family, has been evaluated as a novel cooling agent, particularly in food and beverage applications. Its rapid oxidative metabolism and safety profile were assessed, contributing to its potential use in consumer products (Karanewsky et al., 2015).

Flavoring Substance Evaluation As a flavoring substance, this compound has undergone safety evaluation, including dietary exposure estimation and toxicological assessment. Its use in food categories, excluding beverages, has been considered based on its safety profile (Younes et al., 2018).

Hydrogen-Bonding Patterns and Structural Analysis The hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, closely related to the compound , have been studied. These patterns play a significant role in their molecular structures and potential applications in material science and pharmaceuticals (López et al., 2010).

Antimycobacterial Agents Derivatives of this compound have been synthesized and evaluated for their antimycobacterial activity. Some derivatives showed promise as potential antimycobacterial agents, indicating a potential application in treating tuberculosis (Emmadi et al., 2015).

Future Directions

The future directions for “N,N-diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide” could involve further exploration of its potential uses in various fields. For instance, the trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities , suggesting potential applications in drug discovery and development.

Mechanism of Action

Properties

IUPAC Name

N,N-diethyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3O/c1-3-15(4-2)9(17)7-16-6-5-8(14-16)10(11,12)13/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHIYOSDALHYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205713
Record name N,N-Diethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648427-20-7
Record name N,N-Diethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648427-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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